2-Hydroxy-N1,N1,N4,N4-tetramethylterephthalamide
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Overview
Description
2-Hydroxy-N1,N1,N4,N4-tetramethylterephthalamide is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is known for its unique structure, which includes a hydroxyl group and four methyl groups attached to a terephthalamide backbone. It is often used in various chemical and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N1,N1,N4,N4-tetramethylterephthalamide typically involves the reaction of terephthalic acid with N,N-dimethylamine and a hydroxylating agent under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the temperature is maintained between 50-70°C to ensure optimal yield .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are continuously fed and the product is continuously removed. This process is often optimized for high yield and purity, with the use of catalysts to speed up the reaction and reduce energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N1,N1,N4,N4-tetramethylterephthalamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of 2-oxo-N1,N1,N4,N4-tetramethylterephthalamide.
Reduction: Formation of N1,N1,N4,N4-tetramethylterephthalamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-N1,N1,N4,N4-tetramethylterephthalamide is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N1,N1,N4,N4-tetramethylterephthalamide involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, while the amide groups can participate in hydrogen bonding and dipole-dipole interactions. These interactions can affect the function of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-N1,N1,N4-trimethylterephthalamide: Similar structure but with one less methyl group.
N1,N1,N4,N4-tetrakis(2-hydroxyethyl)terephthalamide: Contains hydroxyethyl groups instead of methyl groups.
Uniqueness
2-Hydroxy-N1,N1,N4,N4-tetramethylterephthalamide is unique due to its specific combination of hydroxyl and tetramethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications where specific reactivity and stability are required .
Properties
Molecular Formula |
C12H16N2O3 |
---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2-hydroxy-1-N,1-N,4-N,4-N-tetramethylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C12H16N2O3/c1-13(2)11(16)8-5-6-9(10(15)7-8)12(17)14(3)4/h5-7,15H,1-4H3 |
InChI Key |
MGBMATZXYDOUGL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)C(=O)N(C)C)O |
Origin of Product |
United States |
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